3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H15F3N2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .
Biochemical Pathways
Again, without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Biochemical Analysis
Biochemical Properties
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKZXOZTQQOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.